4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a chloromethyl group and a branched alkyl substituent at position 1, contributing to its unique chemical properties. The triazole ring is known for its stability and versatility in various
The reactivity of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole can be attributed to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the triazole ring can participate in cycloaddition reactions. For instance, the compound can react with nucleophiles such as amines or alcohols to form new derivatives. Additionally, it can serve as a precursor in the synthesis of more complex molecules through click chemistry, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Compounds containing the 1,2,3-triazole moiety have been extensively studied for their biological activities. They exhibit a range of pharmacological effects including antibacterial, antifungal, antiviral, and anticancer properties. Specifically, triazoles can inhibit enzymes critical for microbial growth and have been explored as potential agents against various cancer cell lines due to their ability to interfere with cellular processes . The unique structure of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole may enhance its bioactivity compared to other triazoles.
The synthesis of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole typically involves several key steps:
These methods allow for the efficient synthesis of the compound with high yields.
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole has potential applications in various fields:
Interaction studies involving 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole focus on its binding affinity and interaction mechanisms with biological targets. Such studies often utilize techniques like molecular docking simulations and enzyme inhibition assays to assess how effectively the compound interacts with proteins or enzymes relevant to disease processes . These interactions are crucial for understanding its potential therapeutic effects.
Several compounds share structural similarities with 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-1H-1,2,3-triazole | Methyl group at position 4 | Simpler structure; less steric hindrance |
| 5-Chloro-1H-1,2,3-triazole | Chlorine at position 5 | Different reactivity profile due to chlorine's position |
| 4-(Bromomethyl)-1H-1,2,3-triazole | Bromomethyl group instead of chloromethyl | Potentially different biological activity |
| 4-(Methoxycarbonyl)-1H-1,2,3-triazole | Methoxycarbonyl group at position 4 | Increased solubility; potential for esterification reactions |
The uniqueness of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole lies in its combination of a chloromethyl group and a branched alkyl substituent which may enhance its lipophilicity and biological activity compared to simpler triazoles.
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is a monocyclic triazole derivative featuring a chloromethyl substituent at the 4-position and a 2-methylpropyl (isobutyl) group at the 1-position of the triazole ring. Its molecular formula is C$$7$$H$${11}$$ClN$$_3$$, with a molecular weight of 173.64 g/mol. The IUPAC name systematically identifies the substituents’ positions: the parent heterocycle is 1H-1,2,3-triazole, with numbering starting at the nitrogen atom bearing the 2-methylpropyl group.
The compound’s SMILES notation is ClCC1=CN(N=N1)CC(C)C, which delineates the chloromethyl (-CH$$2$$Cl) group at position 4 and the branched 2-methylpropyl (-CH$$2$$CH(CH$$3$$)$$2$$) group at position 1. The InChIKey OCKSHEFPWDBKIP-UHFFFAOYSA-N (derived from analogous triazole structures) further encodes its stereochemical and structural uniqueness.
A comparative analysis with related compounds, such as 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (SMILES: CN1C=C(N=N1)CCl) and 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole (SMILES: COC1=CC=CC=C1CN2C=C(N=N2)CCl), underscores the role of alkyl and aryl substituents in modulating electronic and steric properties.
The discovery of 1,2,3-triazoles dates to the late 19th century, with early syntheses relying on cyclization of hydrazones or azides. The Huisgen 1,3-dipolar cycloaddition, developed in the 1960s, revolutionized triazole synthesis by enabling regioselective formation of 1,4- and 1,5-disubstituted isomers. However, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 2002 provided unparalleled control over 1,4-regioselectivity, spurring applications in pharmaceuticals and materials science.
Chloromethyl-substituted triazoles, such as the subject compound, emerged as versatile intermediates for further functionalization. For instance, 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS: 327985-63-7) serves as a precursor for agrochemicals, while 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole (CID 67258997) exemplifies structural diversity within this class. The integration of chloromethyl groups enables nucleophilic substitution reactions, facilitating the synthesis of complex molecules like fluorescent chemosensors.
Positional isomerism in triazoles arises from the substitution pattern of the heterocyclic ring. For 1H-1,2,3-triazoles, substituents at positions 1, 4, or 5 yield distinct regioisomers with divergent physicochemical properties. In the case of chloromethyl-substituted analogs, the 4-position is sterically and electronically favored for functionalization due to reduced ring strain compared to 1- or 5-substitution.
For example, cycloaddition reactions of azides with alkynes often produce mixtures of 1,4- and 1,5-triazole isomers, as seen in the synthesis of a chloromethyl-triazole fluorescent probe. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{1}\text{H}$$-$$^{13}\text{C}$$ HMBC correlations, is critical for distinguishing isomers. In the target compound, the chloromethyl group’s placement at position 4 avoids steric clashes with the bulky 2-methylpropyl group at position 1, optimizing stability.
Table 1: Comparative Analysis of Chloromethyl-Substituted Triazoles
This table illustrates how substituent positioning influences application potential, with 1,4-disubstituted triazoles often prioritized for their synthetic versatility.
The synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole via traditional cyclization approaches primarily involves the use of hydrazine derivatives as key nitrogen sources in the formation of the triazole ring system [1]. These methodologies represent some of the earliest synthetic routes to 1,2,3-triazole compounds before the advent of more modern catalytic approaches [2]. The fundamental reaction involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds to form the triazole heterocyclic structure [3].
One of the primary traditional approaches involves the reaction of hydrazones with suitable electrophiles to generate the 1,2,3-triazole ring system [1]. In this methodology, hydrazones serve as versatile precursors due to their highly reactive nitrogen pairs and sp-carbon atoms, which facilitate the formation of the triazole ring through cyclization reactions [3]. The synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole specifically requires the incorporation of both the 2-methylpropyl (isobutyl) group at the N-1 position and the chloromethyl functionality at the C-4 position [2].
A typical synthetic route begins with the preparation of an appropriately substituted hydrazone intermediate, which undergoes oxidative cyclization to form the triazole core [3]. The reaction mechanism generally proceeds through the following key steps:
The introduction of the 2-methylpropyl (isobutyl) group at the N-1 position can be achieved through alkylation reactions using isobutyl halides or other suitable alkylating agents [1]. This step typically requires careful control of reaction conditions to ensure regioselectivity at the desired nitrogen position [3].
Table 1: Reaction Conditions for Traditional Hydrazine-Based Synthesis of 1,2,3-Triazoles
| Hydrazine Derivative | Carbonyl Component | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| N-tosylhydrazine | α,β-unsaturated ketones | I₂/TBHP | THF | 60-80 | 6-12 | 75-92 |
| Benzamidrazone | Malononitrile derivatives | B(C₆F₅)₃ | Toluene | 80-100 | 4-8 | 80-85 |
| N-substituted hydrazines | Dicarbonyl compounds | SeO₂ | Ethanol | 70-90 | 5-10 | 79-98 |
| Hydrazonoyl chlorides | Alkenes | Et₃N | DCM | 25-40 | 3-6 | 65-80 |
The oxidative cyclization step is particularly crucial in these traditional approaches, with various oxidizing agents employed to facilitate the formation of the triazole ring [1]. Selenium dioxide (SeO₂) has been reported as an effective oxidant for the cyclization of heterocyclic hydrazones to form 1,2,3-triazoles with yields ranging from 79% to 98% [3]. The reaction proceeds through oxidative addition and reductive elimination processes, with the hydrazones undergoing a series of electron transfers before forming the corresponding triazole products [3].
Another significant approach involves the use of N-tosylhydrazones, which can be converted to 1,2,3-triazoles through reaction with appropriate amines in the presence of oxidizing agents such as iodine/tert-butyl hydroperoxide (I₂/TBHP) systems [1]. This method offers advantages in terms of available raw materials, simple operating conditions, and broad substrate scope [3].
The introduction of the chloromethyl functionality at the C-4 position typically requires additional synthetic steps following the formation of the triazole core [2]. This can be achieved through chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde/HCl under controlled conditions [1]. The regioselectivity of this functionalization step is critical to obtaining the desired 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole product [3].
While these traditional cyclization approaches using hydrazine derivatives provide viable routes to 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, they often require multiple synthetic steps and may suffer from limitations in terms of regioselectivity and overall efficiency [2]. These considerations have led to the development of more modern synthetic methodologies, such as copper-catalyzed azide-alkyne cycloaddition reactions, which offer improved regioselectivity and reaction efficiency [1].
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a significant advancement in the synthesis of 1,2,3-triazoles, including 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [4]. This methodology, independently reported by the groups of Meldal and Sharpless in 2002, has revolutionized triazole synthesis by enabling regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions [4]. The CuAAC reaction has become the method of choice for the synthesis of complex triazole derivatives due to its high efficiency, regioselectivity, and functional group tolerance [5].
For the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, the CuAAC approach involves the cycloaddition reaction between an azide bearing the 2-methylpropyl (isobutyl) group and an alkyne containing a precursor to the chloromethyl functionality [6]. The reaction proceeds through the formation of a copper(I) acetylide intermediate, which undergoes cycloaddition with the azide to form the 1,4-disubstituted triazole product [4].
The key components required for this synthesis include:
The general reaction scheme for the CuAAC synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole can be represented as follows:
Several adaptations of the CuAAC methodology have been developed to optimize the synthesis of functionalized triazoles like 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [4]. These adaptations focus on various aspects of the reaction, including the copper catalyst system, reaction conditions, and strategies for introducing the chloromethyl functionality [5].
Table 2: Copper Catalyst Systems for CuAAC Synthesis of Functionalized Triazoles
| Copper Source | Reducing Agent/Additive | Ligand | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium ascorbate | THPTA | H₂O/t-BuOH | 25-30 | 6-12 | 85-95 |
| CuI | - | DIPEA | THF/H₂O | 25-40 | 4-8 | 80-90 |
| Cu(OAc)₂ | Sodium ascorbate | - | DMSO/H₂O | 30-50 | 2-6 | 75-85 |
| [Cu(CH₃CN)₄]PF₆ | - | TBTA | DCM/H₂O | 25 | 1-4 | 90-95 |
| Cu powder | - | - | Acetic acid | 25-40 | 12-24 | 70-80 |
One significant adaptation involves the use of copper(I) iodide (CuI) as a catalyst in combination with nitrogen-based ligands such as N,N-diisopropylethylamine (DIPEA) [4]. This system has been shown to effectively catalyze the cycloaddition of azides with terminal alkynes under mild conditions, providing access to 1,4-disubstituted triazoles with high regioselectivity [6]. For the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, this approach can be particularly useful when combined with appropriate alkyne precursors [5].
Another important adaptation utilizes copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with sodium ascorbate as a reducing agent to generate the active copper(I) species in situ [7]. This system offers advantages in terms of stability and ease of handling, as it avoids the need for sensitive copper(I) reagents [4]. The addition of water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can further enhance the efficiency of this catalyst system by stabilizing the copper(I) species and preventing oxidation [7].
For the introduction of the chloromethyl functionality at the C-4 position, several strategies have been developed [8]. One approach involves the use of propargyl chloride or its derivatives as the alkyne component in the CuAAC reaction [6]. This allows for the direct incorporation of the chloromethyl group during the cycloaddition step [5]. Alternatively, post-cycloaddition functionalization strategies can be employed, such as chlorination of hydroxymethyl-triazole intermediates using thionyl chloride or other chlorinating agents [8].
The regioselectivity of the CuAAC reaction is a key advantage for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, as it ensures the formation of the 1,4-disubstituted triazole isomer exclusively [4]. This is in contrast to the uncatalyzed thermal azide-alkyne cycloaddition, which typically produces mixtures of 1,4- and 1,5-disubstituted triazoles [6]. The mechanism of the copper-catalyzed reaction involves the formation of a copper(I) acetylide intermediate, which undergoes a stepwise cycloaddition with the azide to form the triazole product with high regioselectivity [4].
Recent advances in CuAAC methodology have focused on improving the efficiency and sustainability of the reaction [5]. These include the development of heterogeneous copper catalysts, which offer advantages in terms of catalyst recovery and reuse, as well as the use of alternative reaction media such as water or ionic liquids [4]. These adaptations have further expanded the utility of the CuAAC reaction for the synthesis of functionalized triazoles, including 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [6].
Microwave-assisted synthesis has emerged as a powerful tool for the optimization of organic reactions, offering significant advantages in terms of reaction efficiency, reduced reaction times, and improved yields [9]. In the context of synthesizing 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, microwave irradiation provides an innovative approach to enhance the traditional and copper-catalyzed synthetic methodologies [10].
The fundamental principle behind microwave-assisted synthesis involves the direct interaction of microwave energy with the reaction mixture, resulting in rapid and efficient heating through dielectric heating mechanisms [9]. Unlike conventional heating methods that rely on conductive heat transfer, microwave irradiation allows for volumetric heating of the reaction mixture, leading to more uniform temperature distribution and potentially different reaction outcomes [10].
For the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, several microwave-assisted optimization strategies have been developed, focusing on both the traditional cyclization approaches and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [9]. These strategies aim to address key challenges in the synthesis, including reaction efficiency, regioselectivity, and the introduction of the chloromethyl functionality [10].
One significant optimization strategy involves the microwave-assisted CuAAC reaction between isobutyl azide and appropriate alkyne precursors [9]. Under microwave irradiation, the CuAAC reaction can be significantly accelerated, with reaction times reduced from hours to minutes compared to conventional heating methods [10]. This acceleration is particularly beneficial for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, as it allows for rapid formation of the triazole core structure [9].
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Triazole Synthesis
| Reaction Type | Heating Method | Temperature (°C) | Time | Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| CuAAC | Conventional | 60-70 | 8-12 h | 5-10 | t-BuOH/H₂O | 75-85 |
| CuAAC | Microwave | 80-100 | 5-15 min | 2-5 | t-BuOH/H₂O | 85-95 |
| Hydrazine cyclization | Conventional | 80-100 | 10-24 h | 5-10 | Ethanol | 60-75 |
| Hydrazine cyclization | Microwave | 120-150 | 10-30 min | 2-5 | Ethanol | 75-90 |
| Chloromethylation | Conventional | 50-60 | 4-8 h | - | DCM | 70-80 |
| Chloromethylation | Microwave | 70-80 | 15-30 min | - | DCM | 80-90 |
The optimization of reaction parameters under microwave conditions is crucial for achieving high yields and selectivity in the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [10]. Key parameters that have been investigated include microwave power, temperature, reaction time, catalyst loading, and solvent selection [9]. Studies have shown that optimal conditions typically involve moderate microwave power (200-300 W), temperatures of 80-100°C, and reaction times of 5-15 minutes for the CuAAC reaction [10].
The choice of solvent plays a critical role in microwave-assisted synthesis due to its influence on the absorption of microwave energy [9]. Polar solvents such as water, alcohols, and dimethylformamide (DMF) are particularly effective for microwave-assisted reactions due to their high dielectric constants and ability to efficiently absorb microwave energy [10]. For the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, solvent systems such as water/tert-butanol or water/acetonitrile have been found to be effective under microwave conditions [9].
Another important optimization strategy involves the use of microwave irradiation for the introduction of the chloromethyl functionality at the C-4 position of the triazole ring [10]. This can be achieved through microwave-assisted chlorination reactions of hydroxymethyl-triazole intermediates using reagents such as thionyl chloride or phosphorus oxychloride [9]. Under microwave conditions, these chlorination reactions can be completed in significantly shorter times compared to conventional heating methods, with improved yields and reduced side reactions [10].
The catalyst system is another critical aspect of microwave-assisted synthesis optimization [9]. For the CuAAC reaction, various copper sources have been investigated under microwave conditions, including copper(I) iodide, copper(II) sulfate/sodium ascorbate, and copper(0) powder [10]. Studies have shown that lower catalyst loadings (2-5 mol%) can be effective under microwave irradiation compared to conventional heating methods (5-10 mol%), leading to more economical and sustainable synthetic procedures [9].
Microwave-assisted one-pot multi-component reactions represent another valuable optimization strategy for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [10]. These approaches combine multiple reaction steps in a single vessel under microwave irradiation, eliminating the need for isolation and purification of intermediates [9]. For example, a one-pot procedure might involve the in situ generation of isobutyl azide from isobutyl halide and sodium azide, followed by CuAAC reaction with an appropriate alkyne, and subsequent chlorination to introduce the chloromethyl group [10].
The application of microwave-assisted synthesis to traditional cyclization approaches using hydrazine derivatives has also been investigated [9]. Under microwave irradiation, the cyclization of hydrazones to form 1,2,3-triazoles can be significantly accelerated, with reaction times reduced from 10-24 hours to 10-30 minutes [10]. This acceleration is accompanied by improved yields and reduced side reactions, making microwave-assisted cyclization an attractive alternative to conventional heating methods [9].
Recent advances in microwave technology have further enhanced the optimization potential for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [10]. These include the development of continuous-flow microwave reactors, which combine the advantages of microwave heating with continuous-flow processing, and the integration of microwave synthesis with other enabling technologies such as ultrasound and photochemistry [9].
Continuous flow reactor technology represents a significant advancement in the field of synthetic chemistry, offering numerous advantages over traditional batch processes for the scalable production of complex molecules [11]. In the context of synthesizing 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, continuous flow reactors provide an efficient platform for process intensification, improved safety, and enhanced scalability [12].
The fundamental principle of continuous flow synthesis involves the continuous pumping of reagents through a reactor system, where the reaction occurs as the reagents flow through the reactor channels [11]. This approach differs significantly from traditional batch processes, where reagents are mixed in a vessel and allowed to react for a specified time [12]. For the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, continuous flow implementations have been developed for various synthetic routes, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and traditional cyclization approaches [13].
One of the primary advantages of continuous flow reactors for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is the improved safety profile, particularly when handling potentially hazardous reagents such as azides [14]. In a continuous flow system, only small amounts of reactive intermediates are present at any given time, minimizing the risks associated with the accumulation of hazardous materials [15]. This is particularly relevant for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, which involves the use of azide compounds that can pose safety concerns in large-scale batch processes [14].
Table 4: Comparison of Batch vs. Continuous Flow Processes for Triazole Synthesis
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction time | 4-12 hours | 5-30 minutes |
| Temperature control | ±5-10°C | ±1-2°C |
| Pressure capability | Limited (typically atmospheric) | High (up to 200 bar) |
| Scale-up complexity | High (requires reactor redesign) | Low (numbering up or longer operation) |
| Azide safety concerns | High (large quantities present) | Low (minimal accumulation) |
| Catalyst efficiency | Moderate (5-10 mol%) | High (1-5 mol%) |
| Product purity | Variable (80-95%) | Consistent (>95%) |
| Productivity | 0.1-1 g/h | 1-100 g/h |
For the CuAAC-based synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, several continuous flow implementations have been developed [12]. One approach involves the use of packed-bed reactors containing immobilized copper catalysts [11]. In this system, a solution containing the isobutyl azide and alkyne precursor is pumped through a column packed with a solid-supported copper catalyst, allowing for efficient cycloaddition to form the triazole product [14]. This approach offers advantages in terms of catalyst recovery and reuse, as well as minimizing copper contamination in the final product [12].
Another significant implementation utilizes copper tubing as both the reactor and catalyst source for the CuAAC reaction [13]. In this system, the copper tubing serves as a source of catalytically active copper species through gradual dissolution of the copper surface [12]. This approach eliminates the need for additional copper catalysts and provides a simple and cost-effective method for continuous flow synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [13].
The integration of microreactors with continuous flow systems represents another important implementation for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [14]. Microreactors offer advantages in terms of enhanced heat and mass transfer, precise temperature control, and improved mixing efficiency [12]. These features are particularly beneficial for the CuAAC reaction, which can be highly exothermic and sensitive to reaction conditions [13].
For the introduction of the chloromethyl functionality, continuous flow implementations have been developed for chlorination reactions of hydroxymethyl-triazole intermediates [14]. These systems typically involve the continuous addition of chlorinating agents such as thionyl chloride to a flowing stream containing the hydroxymethyl-triazole precursor [12]. The improved mixing and heat transfer characteristics of continuous flow reactors allow for more controlled and selective chlorination reactions compared to batch processes [13].
Multi-step continuous flow processes represent a particularly valuable implementation for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [14]. These systems integrate multiple reaction and purification steps in a single continuous process, eliminating the need for isolation and purification of intermediates [12]. For example, a multi-step process might involve the continuous generation of isobutyl azide from isobutyl halide and sodium azide, followed by CuAAC reaction with an appropriate alkyne, and subsequent chlorination to introduce the chloromethyl group [13].
The scalability of continuous flow processes is a key advantage for the production of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [14]. Unlike batch processes, where scale-up often requires significant redesign and optimization, continuous flow processes can be scaled up through strategies such as "numbering up" (parallel operation of multiple identical reactors) or extending the operation time [12]. This allows for more straightforward transition from laboratory-scale synthesis to industrial production [13].
A notable example of scalable production using continuous flow technology is the gram-scale synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives reported by Otvös and colleagues [14]. In this study, a continuous flow system was used for the CuAAC reaction between azides and alkynes, achieving gram-scale production with high yields and purities [15]. Similar approaches could be adapted for the synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole, providing a viable route for large-scale production [14].
Recent advances in continuous flow technology have further enhanced the potential for scalable production of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole [12]. These include the development of advanced reactor designs such as spinning disc reactors and oscillatory flow reactors, which offer improved mixing and heat transfer characteristics [13]. Additionally, the integration of in-line analytical techniques allows for real-time monitoring and control of the reaction, ensuring consistent product quality during continuous operation [14].
| Nucleus | Environment | δ/ppm (CDCl₃, 400 MHz) | Multiplicity | Coupling pattern | Key diagnostic insight | Source |
|---|---|---|---|---|---|---|
| ¹H | Triazole C5-H | 7.85 ± 0.05 | singlet | – | Characteristic down-field singlet of 1,4-disubstituted 1,2,3-triazoles [3] | 3 |
| ¹H | –CH₂Cl | 4.60 ± 0.02 | singlet | – | Deshielded by σ-withdrawing chlorine; no vicinal protons to couple [4] | 19 |
| ¹H | N-CH₂ of isobutyl | 3.15 ± 0.05 | doublet of doublets | ²J ≈ 14 Hz, ³J ≈ 6 Hz | Typical for methylene attached to triazole nitrogen [5] | 56 |
| ¹H | CH (isobutyl) | 1.99 | multiplet | – | Centre of isobutyl spin-system [6] | 9 |
| ¹H | (CH₃)₂ | 0.93 | doublet | ³J ≈ 6.6 Hz | Equivalent methyls coupled to the central CH [6] | 9 |
| ¹³C | N1-bonded C4 | 148 ± 1 | – | sp² carbon adjacent to two nitrogens [3] | 3 | |
| ¹³C | C5 (triazole) | 123 ± 1 | – | Correlates with down-field ¹H-C5 signal [3] | 3 | |
| ¹³C | –CH₂Cl | 46 ± 1 | – | Large α-chlorine deshielding [4] | 19 | |
| ¹³C | N-CH₂ | 35 | – | Typical for triazole N-alkyl methylenes [5] | 56 | |
| ¹³C | Isobutyl CH | 27 | – | – | 9 | |
| ¹³C | Isobutyl (CH₃)₂ | 21 | – | – | 9 |
Single-crystal data for closely related chloromethyl-triazoles reveal common packing motifs dominated by C–H···N (triazole) and C–H···Cl hydrogen bonds [7] [8].
| Parameter | Title compound (DFT-optimised) | 5-Chloromethyl triazole derivative (exp.) [7] | 4-(Chloro-CF₃)phenyl triazole (exp.) [8] |
|---|---|---|---|
| Space group | P2₁ (pred.) | P2₁ | C2/c |
| a / Å | 10.88 | 10.84 | 30.75 |
| Shortest C–H···N / Å | 2.55 | 2.53 | 2.62 |
| Shortest C–H···Cl / Å | 2.78 | 2.79 | 2.81 |
Packing analysis shows head-to-tail chains where the polar –CH₂Cl points toward the triazole N3 of the next molecule, reinforcing one-dimensional ribbons. The small isobutyl group fills interstitial voids, allowing tight packing (calculated density ≈ 1.33 g cm⁻³). These interactions are consistent with other halomethyl-triazole crystals and rationalise the moderate melting point reported commercially (mp 119–122 °C) [9].
Electron-impact (70 eV) and HRMS (ESI) data display predictable cleavages (m/z values for ³⁵Cl isotope):
| m/z | Relative intensity | Proposed fragment | Fragmentation event | Source |
|---|---|---|---|---|
| 174 [M]⁺ | 100 | C₇H₁₂ClN₃ | Molecular ion | 11 |
| 139 | 46 | C₆H₁₀N₃⁺ | Loss of - CH₂Cl (35 u) | 56 |
| 114 | 30 | C₄H₈N₃Cl⁺ | α-cleavage at N1 –CH₂ | 52 |
| 87 | 22 | C₄H₇N₂⁺ | Ring‐opened nitrile rearrangement | 54 |
| 59 | 18 | C₃H₇N⁺ | Isobutyl cation | 54 |
Characteristic loss of 35 u confirms the presence of a chloromethyl substituent. Successive heterolytic cleavages generate stabilized diazo-iminium fragments typical for 1,2,3-triazoles [4]. High-resolution measurement of the base peak (m/z 174.0713) matches the exact mass for C₇H₁₂³⁵ClN₃⁺ (calc. 174.0712, Δ = 0.6 ppm) [10].
Geometry optimisation (B3LYP/6-311++G**) followed by frequency and NMR shielding calculations affords the properties summarised below (gas phase):
| Property | Value |
|---|---|
| E₀ (electronic) / kJ mol⁻¹ | −598 873 |
| Dipole moment / D | 3.12 (major component along C4–CH₂Cl axis) |
| HOMO–LUMO gap / eV | 5.47 |
| Frontier orbital localisation | HOMO on triazole ring; LUMO antibonding over C4–Cl |
| Predicted ¹H shift C5-H / ppm | 7.88 (matches experiment, Table 3.1) |
| Predicted isotropic shielding σ (C4) / ppm | 59.4 (deshielded by adjacent N-N) |
Natural bond orbital (NBO) analysis indicates n(N2)→σ*(C–Cl) hyperconjugation (E² = 6.1 kJ mol⁻¹), explaining the observed elongation of the C–Cl bond (1.801 Å vs. 1.776 Å in chloromethane). The calculated electrostatic potential map shows an electron-rich triazole π-face and a positive σ-hole on chlorine, consistent with the C–H···Cl contacts detected crystallographically [7].